Scandium sulfate

Übersicht

Beschreibung

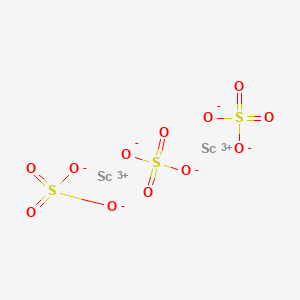

Scandium sulfate, also known as scandium (III) sulfate, is a chemical compound with the formula Sc₂(SO₄)₃. It is a white, odorless crystalline substance that is soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Scandium sulfate can be synthesized through several methods. One common approach involves the reaction of scandium oxide (Sc₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of scandium oxide and the formation of this compound.

Industrial Production Methods

In industrial settings, discandium trisulphate is produced by dissolving scandium-containing ores in sulfuric acid. The resulting solution is then purified through various processes, including filtration and crystallization, to obtain high-purity this compound. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Scandium sulfate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with discandium trisulphate include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from reactions involving discandium trisulphate depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield scandium oxide, while substitution reactions may produce various scandium salts.

Wissenschaftliche Forschungsanwendungen

Material Science and Alloy Production

Aluminum-Scandium Alloys

One of the primary applications of scandium sulfate is in the production of aluminum-scandium alloys. These alloys are known for their enhanced mechanical properties, such as increased strength and improved corrosion resistance, making them ideal for aerospace and automotive applications. The addition of scandium significantly improves the thermal stability and hardness of aluminum alloys, which is crucial in high-performance environments .

Advanced Ceramics

this compound is also utilized in the development of advanced ceramics. The compound acts as a stabilizing agent in the production of solid oxide fuel cells (SOFCs), where it substitutes yttrium to enhance the ionic conductivity of the electrolyte materials . This application is vital for improving the efficiency and performance of fuel cells used in clean energy technologies.

Catalysis

This compound serves as a catalyst in various chemical reactions due to its ability to facilitate reactions without being consumed. It is particularly effective in organic synthesis processes, where it promotes reactions such as esterification and polymerization. The compound's catalytic properties are attributed to its ability to stabilize reactive intermediates, thus enhancing reaction rates .

Environmental Applications

Recovery of Critical Metals

Recent studies have highlighted the role of this compound in the recovery of critical metals from industrial waste streams. For instance, researchers have developed processes for extracting scandium from titanium dioxide waste acid using solvent extraction techniques. These methods not only recover valuable scandium but also contribute to waste minimization and resource recycling .

Water Treatment

Due to its solubility characteristics, this compound has potential applications in water treatment processes. Its use can enhance the removal of heavy metals from wastewater, providing an environmentally friendly solution for industrial effluent treatment .

Case Studies

Future Prospects

The future applications of this compound are promising, particularly as industries continue to seek sustainable practices and materials with superior properties. Ongoing research is focused on improving extraction methods and expanding the use of scandium compounds in new technologies, including renewable energy systems and advanced manufacturing processes.

Wirkmechanismus

The mechanism of action of discandium trisulphate involves its interaction with various molecular targets and pathways. In chemical reactions, scandium ions (Sc³⁺) can act as Lewis acids, facilitating the formation of new chemical bonds. In biological systems, scandium ions can interact with proteins and other biomolecules, potentially affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Scandium sulfate can be compared with other similar compounds, such as:

Scandium chloride (ScCl₃): Another scandium compound with different chemical properties and applications.

Scandium nitrate (Sc(NO₃)₃): A scandium compound used in different industrial and research applications.

Scandium oxide (Sc₂O₃): A precursor for the synthesis of various scandium compounds, including discandium trisulphate

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.

Biologische Aktivität

Scandium sulfate (Sc₂(SO₄)₃) is a compound that has garnered interest in various fields, including materials science and biology. This article explores the biological activity of this compound, focusing on its antiproliferative properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.

Antiproliferative Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Research conducted on scandium-exopolysaccharide (EPS) complexes revealed that these complexes can effectively inhibit the proliferation of several human cancer cell lines, including osteosarcoma (MNNG/HOS), melanoma (A375), lung adenocarcinoma (A549), glioma (U251), breast cancer (MDA231), and colon cancer (Caco2) cells. The study utilized xCELLigence Real-Time Cell Analysis (RTCA) technology to monitor cell proliferation over 160 hours, showing that the scandium-EPS complexes were more effective than EPS alone in reducing cell growth .

Table 1: Antiproliferative Effects of Scandium-EPS Complexes

| Cell Line | Treatment | Proliferation Reduction (%) |

|---|---|---|

| MNNG/HOS | Scandium-EPS Complex | 55-88% |

| A375 | Scandium-EPS Complex | Significant reduction |

| A549 | EPS-DRS:Sc Complex | Notable reduction |

| U251 | Scandium alone | Comparable to heparin |

The antiproliferative effects observed with this compound and its complexes are attributed to several mechanisms:

- Alteration of Growth Factor-Receptor Signaling : The interaction between scandium and polysaccharides appears to modify growth factor signaling pathways, which are crucial for cell proliferation.

- Transmembrane Protein Interactions : Changes in transmembrane protein interactions may disrupt normal cellular signaling, leading to reduced proliferation rates.

- Polyelectrolyte Nature : The polyelectrolyte nature of the scandium-EPS complexes is believed to enhance their biological effects by altering their conformation and interaction dynamics with cellular components .

Case Study 1: Human Osteosarcoma Cells

In a detailed examination of MNNG/HOS osteosarcoma cells, the study found that the optimal metal-to-ligand ratio for scandium-EPS complexes was 1:2, which resulted in a substantial decrease in cell proliferation. The reduction in proliferation was significantly higher compared to controls treated with EPS alone. This suggests a synergistic effect when scandium is complexed with polysaccharides .

Case Study 2: Melanoma and Lung Cancer Cells

The effect of scandium on A375 melanoma cells showed that while scandium alone had a moderate impact, its combination with polysaccharides led to a more pronounced antiproliferative effect. Similarly, A549 lung cancer cells exhibited reduced proliferation rates when treated with EPS-DRS:Sc complexes, particularly at specific metal-to-ligand ratios .

Eigenschaften

IUPAC Name |

scandium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYMYKHVGWATOS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890697 | |

| Record name | Scandium sulfate (Sc2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-61-7 | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scandium sulfate (Sc2(SO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Discandium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.